molecular formula C19H22N4O B2723910 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea CAS No. 1798023-86-5

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea

Cat. No.: B2723910
CAS No.: 1798023-86-5
M. Wt: 322.412
InChI Key: BOPMMTTXQWBEFX-UHFFFAOYSA-N
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Description

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea is a synthetic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a pyrrolo[2,3-b]pyridine moiety, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolo[2,3-b]pyridine core.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-phenylethyl)-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19(22-13-9-16-6-2-1-3-7-16)21-12-5-14-23-15-10-17-8-4-11-20-18(17)23/h1-4,6-8,10-11,15H,5,9,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPMMTTXQWBEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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